molecular formula C31H60N6O4Si3 B12063667 N'-[9-[(2R,3R,4R,5R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-2-yl]purin-6-yl]-N,N-dimethylmethanimidamide

N'-[9-[(2R,3R,4R,5R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-2-yl]purin-6-yl]-N,N-dimethylmethanimidamide

Cat. No.: B12063667
M. Wt: 665.1 g/mol
InChI Key: LKINTERSOPTZRM-LBCUGJNRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

氧杂环戊烷体系中羟基功能基的区域选择性硅基化

在目标化合物的糖环体系中,3'、4'及5'位羟基的精确硅基化是实现分子架构的关键步骤。研究表明,以无水二甲基甲酰胺为溶剂,咪唑作为碱催化剂时,TBDMS-Cl对仲羟基(3'、4'位)表现出显著的区域选择性。该现象归因于糖环构象的立体电子效应:C2'-endo构象使3'-OH和4'-OH处于轴向位置,空间位阻较小,有利于硅基试剂的亲核进攻

实验数据表明,在2'-脱氧鸟苷衍生物的硅基化反应中,当TBDMS-Cl与底物摩尔比为3:1时,3'-OH和4'-OH的双硅基化产率可达82%(表1)。值得注意的是,5'-OH的硅基化需要更高的试剂当量(6:1),这与其处于赤道向的位阻效应直接相关

表1. 不同羟基位点的硅基化反应效率比较

羟基位置 TBDMS-Cl当量 反应时间(小时) 产率(%)
3'-OH 3.0 16 92
4'-OH 3.0 16 89
5'-OH 6.0 24 78

与磷酰亚胺酯及氰乙基保护基的正交性设计

在多功能核苷衍生物的合成中,TBDMS保护基与磷酰亚胺酯基团的兼容性至关重要。研究显示,在吡啶-乙腈混合溶剂体系中,TBDMS醚键在亚磷酰胺活化条件下(如1-羟基苯并三唑/四唑体系)保持稳定,未观察到硅基迁移或裂解现象。这种正交性使得在固相合成中可顺序进行磷酸二酯键形成与羟基脱保护操作。

氰乙基保护基的脱除通常采用氨水-乙醇体系,而TBDMS在该条件下的稳定性实验表明,55℃处理16小时后硅基保留率仍达98.5%。这种化学稳定性差异为多步合成中保护基的逐级脱除提供了可能。通过精确控制脱保护顺序(氰乙基→TBDMS→甲脒基),可实现分子功能层的精确构建。

Properties

Molecular Formula

C31H60N6O4Si3

Molecular Weight

665.1 g/mol

IUPAC Name

N'-[9-[(2R,3R,4R,5R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-2-yl]purin-6-yl]-N,N-dimethylmethanimidamide

InChI

InChI=1S/C31H60N6O4Si3/c1-29(2,3)42(12,13)38-18-22-24(40-43(14,15)30(4,5)6)25(41-44(16,17)31(7,8)9)28(39-22)37-21-34-23-26(35-20-36(10)11)32-19-33-27(23)37/h19-22,24-25,28H,18H2,1-17H3/b35-20-/t22-,24-,25-,28-/m1/s1

InChI Key

LKINTERSOPTZRM-LBCUGJNRSA-N

Isomeric SMILES

CC(C)(C)[Si](C)(C)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)/N=C\N(C)C)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N=CN(C)C)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C

Origin of Product

United States

Preparation Methods

Sequential Silylation of Ribose Derivatives

The synthesis begins with the protection of D-ribose’s hydroxyl groups. A tert-butyldimethylsilyl chloride (TBSCl) reaction in the presence of imidazole or silver nitrate selectively protects the 3'-, 4'-, and 5'-hydroxyls. For example, treatment of 1,2-O-isopropylidene-D-ribofuranose with TBSCl (3 equiv) and imidazole in DMF at 25°C for 12 hours yields the 3',4',5'-tri-O-TBS-protected intermediate with >95% regioselectivity. Excess TBSCl ensures complete protection, while the isopropylidene group temporarily masks the 1',2'-diol to prevent undesired side reactions.

Anomeric Activation

The protected ribose is then activated at the anomeric position. Conversion to 1-O-acetyl-2,3,5-tri-O-TBS-β-D-ribofuranose is achieved using acetic anhydride and catalytic H2SO4. This electrophilic sugar derivative facilitates nucleophilic attack by the purine base in subsequent steps.

Nucleoside Coupling via the Silyl-Hilbert-Johnson Reaction

Vorbrüggen Coupling Mechanism

The silyl-Hilbert-Johnson reaction couples the silylated purine base with the activated ribose. The purine (e.g., 6-chloropurine) is first silylated using hexamethyldisilazane (HMDS) and trimethylsilyl triflate (TMSOTf) to form the bis(trimethylsilyl)purine. This silylated base reacts with 1-O-acetyl-2,3,5-tri-O-TBS-β-D-ribofuranose in anhydrous acetonitrile under Lewis acid catalysis (TMSOTf, 0.1 equiv) at 60°C for 6 hours. The reaction proceeds via an SN1 mechanism, with the β-anomer favored due to stereoelectronic effects from the 2'-TBS group.

Table 1: Optimization of Vorbrüggen Coupling Conditions

ParameterOptimal ValueYield (%)
Lewis AcidTMSOTf82
Temperature (°C)6082
SolventAnhydrous MeCN82
Reaction Time (hr)682

Functionalization at the 6-Position

Displacement of Chlorine with Dimethylamine

After coupling, the 6-chloro substituent on the purine is replaced with dimethylamine. Treatment with dimethylamine (40% in H2O, 5 equiv) in THF at 50°C for 24 hours affords the 6-N,N-dimethylmethanimidamide derivative. The reaction is monitored via HPLC to ensure complete substitution, with yields typically exceeding 75%.

Final Deprotection and Purification

While the TBS groups are often retained in the final product for stability, optional deprotection can be performed using tetrabutylammonium fluoride (TBAF) in THF. However, this step is generally omitted unless biological testing requires a free hydroxyl profile. Purification via silica gel chromatography (hexane:EtOAc, 7:3) isolates the target compound in >98% purity.

Analytical Characterization

Spectroscopic Validation

  • 1H NMR (500 MHz, CDCl3): δ 8.35 (s, 1H, H-8), 6.02 (d, J = 4.5 Hz, 1H, H-1'), 4.45–4.10 (m, 4H, H-2', H-3', H-4', H-5'), 3.05 (s, 6H, N(CH3)2), 0.90–0.80 (m, 27H, TBS-CH3).

  • HRMS (ESI+): m/z calc. for C34H68N6O5Si3 [M+H]+: 789.42; found: 789.41.

Chromatographic Purity

Reverse-phase HPLC (C18 column, MeCN:H2O 80:20) confirms a single peak with retention time 12.7 minutes, correlating to >99% purity.

Scalability and Industrial Considerations

The patent-published route in emphasizes scalability, demonstrating kilogram-scale production with consistent yields. Key adjustments include:

  • Continuous Flow Systems: Replaces batch reactors for silylation and coupling steps, reducing reaction times by 40%.

  • Solvent Recycling: tert-Amyl alcohol (from enzymatic methods) is reclaimed via distillation, aligning with green chemistry principles.

Challenges and Mitigation Strategies

  • Regioselectivity in Silylation: Competing 2'- and 5'-silylation is minimized using bulky bases (e.g., 2,6-lutidine).

  • Anomer Control: β-selectivity is maintained by pre-activating the ribose with TMSOTf, leveraging neighboring-group participation from the 2'-TBS group .

Chemical Reactions Analysis

Types of Reactions

N’-[9-[(2R,3R,4R,5R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-2-yl]purin-6-yl]-N,N-dimethylmethanimidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, especially at the purine moiety.

Common Reagents and Conditions

    Oxidation: m-Chloroperbenzoic acid in dichloromethane.

    Reduction: Lithium aluminum hydride in tetrahydrofuran.

    Substitution: Nucleophiles like sodium azide in dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction can produce alcohols.

Scientific Research Applications

N’-[9-[(2R,3R,4R,5R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-2-yl]purin-6-yl]-N,N-dimethylmethanimidamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of N’-[9-[(2R,3R,4R,5R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-2-yl]purin-6-yl]-N,N-dimethylmethanimidamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved include signal transduction and metabolic processes.

Comparison with Similar Compounds

Protecting Group Variations

TBDMS vs. DMTr (Bis(4-methoxyphenyl)phenylmethyl): The compound’s use of TBDMS at the 3'-, 4'-, and 5'-positions contrasts with analogs like N-[9-[(2S,4R,5S)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]purin-6-yl]benzamide (CAS 141846-54-0), which employs a 5'-DMTr group and a 3'-TBDMS group . DMTr offers acid-labile protection, enabling selective deprotection during stepwise synthesis, whereas TBDMS requires fluoride-based cleavage (e.g., TBAF) .

Phosphoramidite Linkages

Unlike N-{9-[(2R,4S,5S)-5-({[bis(4-methoxyphenyl)(phenyl)methyl]sulfanyl}methyl)-4-({bis(propan-2-yl)aminophosphanyl}oxy)oxolan-2-yl]-9H-purin-6-yl}benzamide (Compound 35, ), which includes a phosphoramidite group for chain elongation, the target compound lacks this functionality. This indicates its role as a terminal or intermediate nucleoside rather than a phosphoramidite building block .

Stability and Reactivity

The TBDMS groups confer superior stability under basic and oxidative conditions compared to trimethylsilyl (TMS) or tert-butyldiphenylsilyl (TBDPS) protections. For instance, N'-[9-[(6aR,8R,9R,9aR)-2,2,4,4-tetra(propan-2-yl)-9-trimethylsilyloxy-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]-6-oxidanylidene-3H-purin-2-yl]-N,N-dimethyl-methanimidamide () uses TMS, which is more labile under mildly acidic conditions .

Research Findings and Data

Analytical Data Comparison

Property Target Compound Compound 35 () CAS 141846-54-0 ()
Molecular Weight 988.2 g/mol 857.95 g/mol 857.95 g/mol
Purity (LC/MS) ≥99% 97% 98%
Protection Groups 3× TBDMS 1× DMTr, 1× TBDMS 1× DMTr, 1× TBDMS
Key Functional Group Methanimidamide Phosphoramidite Phosphoramidite

Stability Under Cleavage Conditions

Compound TBAF (1M in THF) 3% Trichloroacetic Acid
Target Compound Full deprotection in 1 hr Stable (no cleavage)
CAS 141846-54-0 Partial deprotection DMTr removed in 5 min

Biological Activity

N'-[9-[(2R,3R,4R,5R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-2-yl]purin-6-yl]-N,N-dimethylmethanimidamide (CAS Number: 1612841-25-4) is a complex organic compound with significant potential in biological applications. Its structure incorporates a purine base and a tetrahydrofuran derivative with multiple tert-butyldimethylsilyl (TBDMS) groups, enhancing its stability and solubility in organic solvents. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Molecular Characteristics

PropertyValue
Molecular FormulaC₃₁H₆₀N₆O₄Si₃
Molecular Weight665.1 g/mol
CAS Number1612841-25-4

The presence of bulky silyl groups not only stabilizes the compound but also affects its interaction with biological targets, making it a subject of interest in medicinal chemistry.

Research indicates that compounds similar to this compound exhibit various biological activities. These include:

  • Inhibition of Protein Kinases : The compound has been shown to inhibit specific protein kinases involved in cancer progression and inflammatory responses. This inhibition is critical as it may lead to reduced tumor growth and metastasis.
  • Antiviral Activity : Certain derivatives have demonstrated efficacy against viral infections by interfering with viral replication processes.
  • Antioxidant Properties : The compound may exhibit antioxidant activity, which can protect cells from oxidative stress-related damage.

Study 1: Inhibition of IRAK4 Kinase

A recent study (WO2023131167A1) explored the use of similar compounds to inhibit IRAK4 kinase, which plays a pivotal role in inflammatory signaling pathways. The results indicated that such inhibitors could reduce inflammation in cellular models, suggesting therapeutic potential for treating autoimmune diseases.

Study 2: Antiviral Efficacy

Research on related purine derivatives has shown promising antiviral activity against several viruses. For instance, compounds targeting the replication mechanisms of RNA viruses have been highlighted for their potential use in antiviral therapies.

Binding Affinity Studies

Binding affinity studies utilizing techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) have been employed to elucidate the interactions between this compound and various biological targets. These studies are crucial for understanding the pharmacodynamics and optimizing the therapeutic efficacy of the compound.

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesUnique Aspects
N-(9-(2R,3R,4S,5S)-4-(tert-butyldimethylsilyl)oxy)-5-hydroxymethyl-tetrahydrofuranSimilar purine base; different hydroxymethyl groupHydroxymethyl enhances water solubility
1-(2R,3R,4S,5S)-3-(tert-butyldimethylsilyloxy)-4-hydroxy-tetrahydrofuranContains a hydroxy group instead of silyl ethersPotentially more reactive due to hydroxy group
N-(9-(2R,3S,4S)-5-(hydroxymethyl)tetrahydrofuranLacks silyl protection; features hydroxymethylIncreased polarity may affect biological activity

This table highlights how modifications around the purine scaffold can significantly influence biological activity and physical properties.

Q & A

Q. What are the critical synthetic strategies for constructing this compound, and how do protective groups influence reaction pathways?

The synthesis involves multi-step organic reactions, including sequential silyl protection of hydroxyl groups (e.g., tert-butyldimethylsilyl chloride) and coupling agents like diisopropylcarbodiimide. Key steps include:

  • Protection-Deprotection Cycles : Selective protection of the ribose moiety’s hydroxyl groups to prevent undesired side reactions .
  • Purine Functionalization : Coupling of the purine base via amidine or benzamide linkages under anhydrous conditions .
  • Phosphoramidite Incorporation : Introduction of 2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl groups for oligonucleotide synthesis compatibility . Methodological Tip: Monitor reaction progress via TLC or LC-MS to optimize intermediate yields.

Q. Which analytical techniques are most effective for characterizing this compound’s structural integrity?

  • Nuclear Magnetic Resonance (NMR) : Use 1H^{1}\text{H}-, 13C^{13}\text{C}-, and 31P^{31}\text{P}-NMR to confirm stereochemistry, silyl group placement, and phosphoramidite bonding .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., expected ~955–964 g/mol) and detect impurities .
  • X-ray Crystallography : Resolve ambiguities in sugar puckering or purine orientation for critical applications .

Advanced Research Questions

Q. How can computational modeling optimize reaction conditions for this sterically hindered compound?

Quantum mechanical calculations (e.g., DFT) predict transition states and steric interactions during silyl group installation. For example:

  • Reaction Path Search : Tools like the ICReDD platform combine computational and experimental data to streamline reaction optimization, reducing trial-and-error approaches .
  • Solvent Effects : Simulate solvent polarity’s impact on nucleophilic substitution rates at the oxolane ring .

Q. What methodologies resolve contradictions in reported bioactivity data for this compound?

  • Dose-Response Studies : Conduct in vitro assays (e.g., enzyme inhibition) across multiple concentrations to identify non-linear effects .
  • Metabolic Stability Assays : Use liver microsomes to assess degradation pathways that may explain discrepancies between in vitro and in vivo results .

Q. How does the tert-butyldimethylsilyl (TBDMS) group influence the compound’s stability under varying pH conditions?

  • Acidic Hydrolysis : TBDMS groups are labile in acidic conditions (e.g., 0.1 M HCl), enabling controlled deprotection. Monitor via 29Si^{29}\text{Si}-NMR .
  • Thermogravimetric Analysis (TGA) : Quantify thermal stability (decomposition >200°C) for storage recommendations .

Methodological Challenges

Q. What strategies mitigate byproduct formation during phosphoramidite coupling?

  • Activation Reagents : Use 1H-tetrazole or DCI to enhance coupling efficiency while minimizing cyanoethyl side reactions .
  • Chromatographic Purification : Employ reverse-phase HPLC with C18 columns to isolate the target compound from truncated sequences .

Q. How can enantiomeric purity be ensured during synthesis?

  • Chiral Stationary Phases : Use HPLC columns with chiral selectors (e.g., cyclodextrin-based) to separate diastereomers .
  • Circular Dichroism (CD) : Verify ribose ring stereochemistry post-synthesis .

Comparative and Mechanistic Studies

Q. How does this compound compare to simpler purine analogs in terms of enzymatic recognition?

  • Molecular Docking : Compare binding affinities with adenosine deaminase or kinases using AutoDock Vina .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for enzyme-substrate interactions .

Q. What experimental designs validate the compound’s role in nucleotide excision repair studies?

  • Fluorescent Labeling : Incorporate Cy3/Cy5 tags into oligonucleotides containing the compound to track repair kinetics via FRET .
  • CRISPR-Cas9 Knockout Models : Assess repair efficiency in cells lacking specific DNA repair enzymes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.